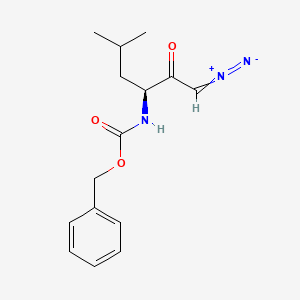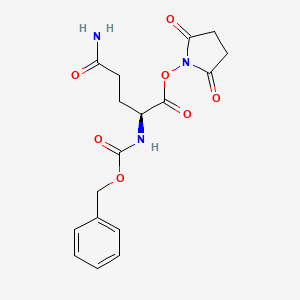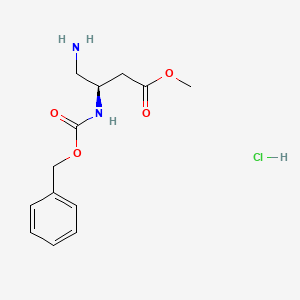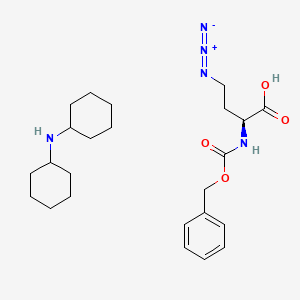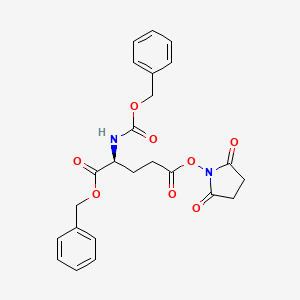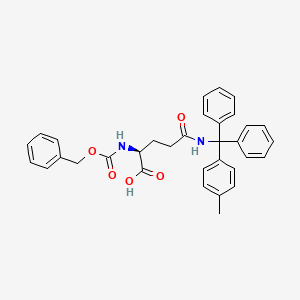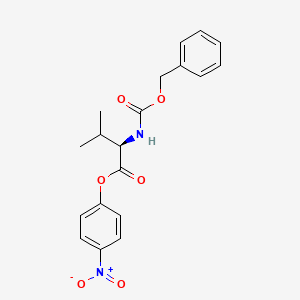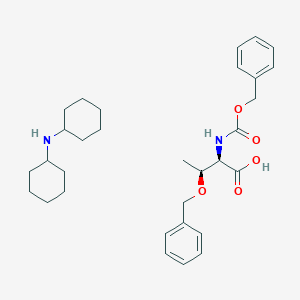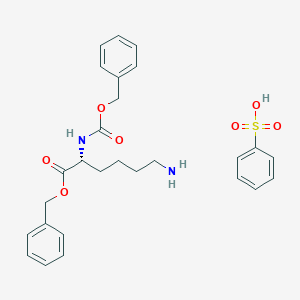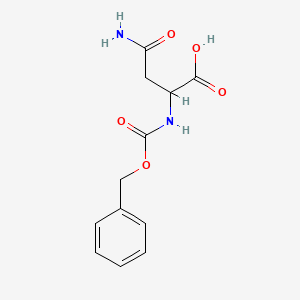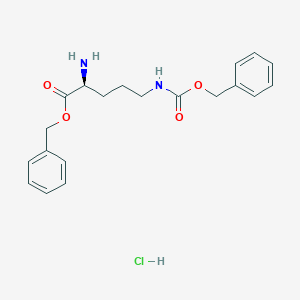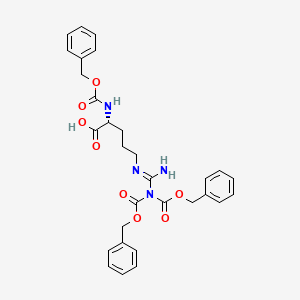
Z-D-Arg(Z) 2-OH
描述
Z-D-Arg(Z) 2-OH: is a derivative of the amino acid arginine. It is commonly used in biochemical research, particularly in the field of proteomics. The compound has a molecular formula of C30H32N4O8 and a molecular weight of 576.6 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Arg(Z) 2-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using a carbamate group, followed by the protection of the guanidino group using a benzyloxycarbonyl (Z) group. The final product is obtained through a series of purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions: Z-D-Arg(Z) 2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield deprotected forms of the compound .
科学研究应用
Chemistry: Z-D-Arg(Z) 2-OH is used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide chains .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of enzyme inhibitors .
Medicine: The compound is used in the development of therapeutic peptides and drugs. It is also used in the study of diseases related to arginine metabolism .
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. It is also used in the development of new industrial processes .
作用机制
Z-D-Arg(Z) 2-OH exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This interaction can lead to changes in the enzyme’s conformation and activity .
相似化合物的比较
Z-D-Arg-OH: Another derivative of arginine, used in similar applications.
Boc-Arg(Z)2-OH: A derivative with a different protective group, used in peptide synthesis.
Uniqueness: Z-D-Arg(Z) 2-OH is unique due to its specific protective groups, which provide stability and specificity in biochemical reactions. This makes it particularly useful in the synthesis of complex peptides and proteins .
属性
IUPAC Name |
(2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O8/c31-27(32-18-10-17-25(26(35)36)33-28(37)40-19-22-11-4-1-5-12-22)34(29(38)41-20-23-13-6-2-7-14-23)30(39)42-21-24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2,(H2,31,32)(H,33,37)(H,35,36)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSFVNUCIDKSBE-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


